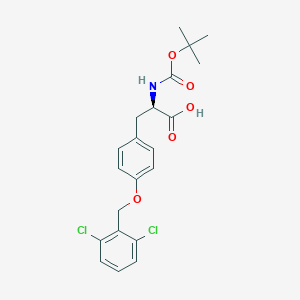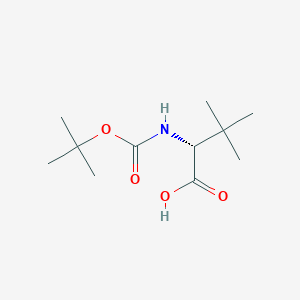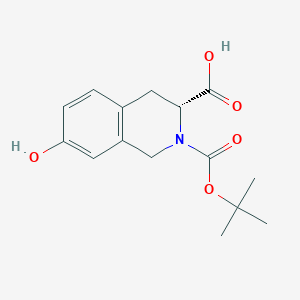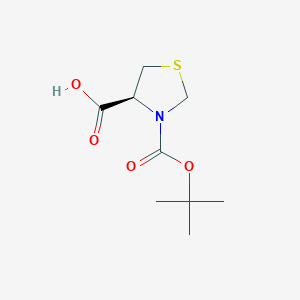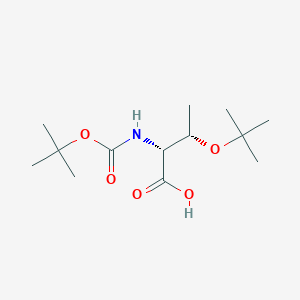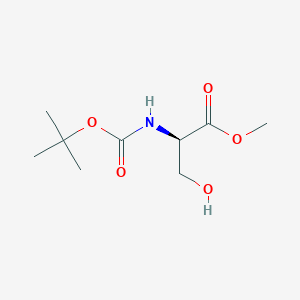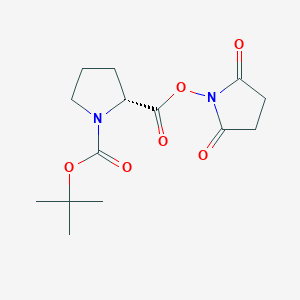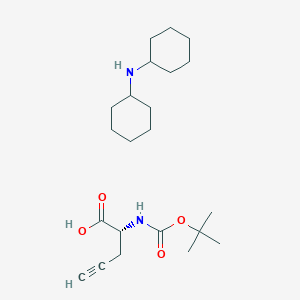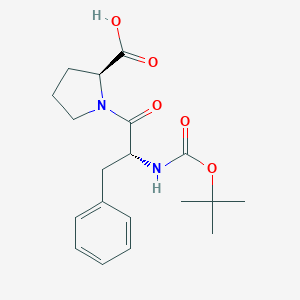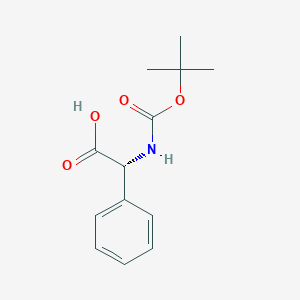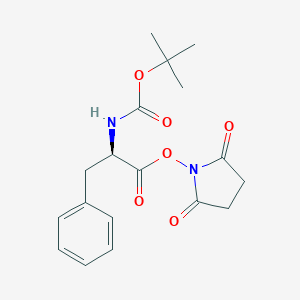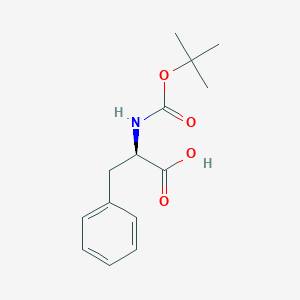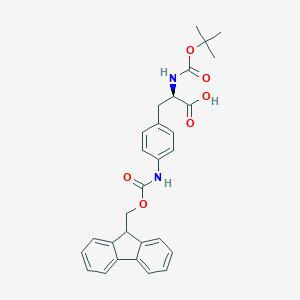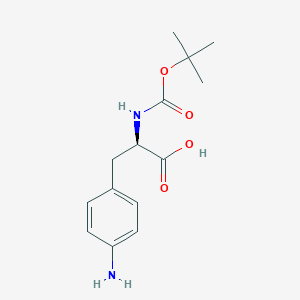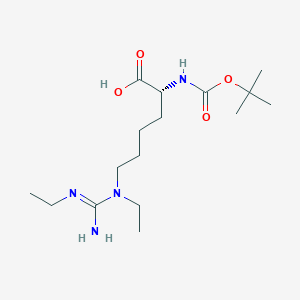
(R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-DiEtGn is a chemical compound with a molecular weight of 344.46 g/mole1. It has gained significant attention from researchers due to its potential use in various fields, including medicinal chemistry, drug discovery, and materials science1.
Synthesis Analysis
The synthesis of similar compounds has been explored in the literature. For example, the catalytic protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported2. This process involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation2. However, the specific synthesis process for Boc-DiEtGn is not detailed in the available resources.
Molecular Structure Analysis
The molecular structure of Boc-DiEtGn is not explicitly provided in the available resources. However, given its molecular weight and the presence of specific functional groups in its name, one can infer that it contains a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a diethylguanidino group within its structure1.
Chemical Reactions Analysis
The chemical reactions involving Boc-DiEtGn are not explicitly mentioned in the available resources. However, compounds with similar functional groups have been used in various chemical transformations2. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations2.
Physical And Chemical Properties Analysis
The specific physical and chemical properties of Boc-DiEtGn are not provided in the available resources. However, its molecular weight is reported to be 344.46 g/mole1.
Aplicaciones Científicas De Investigación
- Summary of the Application : This compound is used in the synthesis of various N-nitroso compounds from secondary amines . The process is carried out under solvent-free conditions, which is a significant feature of this methodology .
- Methods of Application or Experimental Procedures : The experimental procedure involves using tert-butyl nitrite (TBN) under solvent-free conditions . The acid labile protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) as well as sensitive functional groups such as phenols, olefins, and alkynes are found to be stable under the standard reaction conditions .
- Results or Outcomes : The methodology has a broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields . Besides N-nitrosation, TBN is also found to be an efficient reagent in few other transformations including aryl hydrazines to aryl azides and primary amides to carboxylic acids under mild conditions .
Safety And Hazards
The safety and hazards associated with Boc-DiEtGn are not detailed in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling and storing Boc-DiEtGn.
Direcciones Futuras
The future directions for the research and application of Boc-DiEtGn are not explicitly mentioned in the available resources. However, given its potential use in various fields such as medicinal chemistry, drug discovery, and materials science1, it is likely that further research will continue to explore its properties and applications.
Please note that this analysis is based on the available resources and may not cover all aspects of Boc-DiEtGn. For more detailed information, please refer to specific scientific literature and resources.
Propiedades
IUPAC Name |
(2R)-6-[ethyl-(N'-ethylcarbamimidoyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N4O4/c1-6-18-14(17)20(7-2)11-9-8-10-12(13(21)22)19-15(23)24-16(3,4)5/h12H,6-11H2,1-5H3,(H2,17,18)(H,19,23)(H,21,22)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURZUFUAQVRBCX-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(N)N(CC)CCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C(N)N(CC)CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552901 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-ethyl-N~6~-(N'-ethylcarbamimidoyl)-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid | |
CAS RN |
110761-76-7 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-ethyl-N~6~-(N'-ethylcarbamimidoyl)-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

